molecular formula C24H18FN5O3S B2363363 N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242871-99-3

N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2363363
CAS RN: 1242871-99-3
M. Wt: 475.5
InChI Key: RQGSSRDORSRCPU-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The structure can give insights into the compound’s potential properties and reactivity .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and potential uses .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A derivative of the compound has been found to exhibit strong antimicrobial activity, surpassing the reference drug Streptomycin in effectiveness. This suggests its potential as a novel antimicrobial agent (Vlasov et al., 2021).

Synthesis Techniques and Derivative Compounds

  • Novel Derivatives Synthesis : Research includes the synthesis of novel derivatives with potential anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Polycyclic N-Heterocyclic Compounds : Studies on the synthesis of N-heterocyclic compounds related to this chemical have been conducted, contributing to the understanding of complex chemical structures and reactions (Okuda, Tsuchie & Hirota, 2012).

Antimicrobial and Antifungal Efficacy

  • Rhodanine Derivatives with Antimicrobial Potential : Further research has led to the synthesis of rhodanine derivatives, demonstrating notable antimicrobial properties, especially against bacterial strains like E. coli and B. subtilis (Kerru et al., 2019).
  • Antifungal and Apoptotic Effects : Some derivatives have been found effective against Candida species, showing potent antifungal and apoptotic effects (Çavușoğlu, Yurttaş & Cantürk, 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves assessing the potential risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

N-benzyl-2-[6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3S/c1-14-19-23(34-20(14)22-28-21(29-33-22)16-7-9-17(25)10-8-16)27-13-30(24(19)32)12-18(31)26-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGSSRDORSRCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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